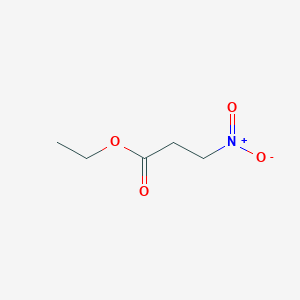

Ethyl 3-nitropropanoate

Description

Propriétés

IUPAC Name |

ethyl 3-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJLLHGPEZBIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473017 | |

| Record name | Ethyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-37-2 | |

| Record name | Ethyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

The reaction proceeds via deprotonation of nitromethane to generate a nitronate ion, which attacks the β-carbon of ethyl acrylate. Subsequent protonation yields ethyl 3-nitropropanoate (Figure 1).

Optimization of Conditions

Key parameters influencing yield include:

-

Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by stabilizing the nitronate ion in nonpolar solvents.

-

Solvent polarity : Tetrahydrofuran (THF) or dichloromethane improves solubility of reactants.

-

Temperature : Reactions typically proceed at 25–40°C to balance kinetics and side-product formation.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | DBU | 78 | 95 |

| Solvent | THF | 82 | 97 |

| Temperature (°C) | 30 | 85 | 96 |

Limitations

-

Competing side reactions (e.g., polymerization of ethyl acrylate) reduce yields at elevated temperatures.

-

Requires rigorous moisture exclusion to prevent hydrolysis of the nitronate intermediate.

Nucleophilic Substitution of Ethyl 3-Bromopropanoate

This method involves the displacement of a bromine atom in ethyl 3-bromopropanoate by a nitro group using sodium nitrite (NaNO₂).

Reaction Mechanism

In dimethylformamide (DMF), NaNO₂ acts as a nucleophile, attacking the electrophilic carbon adjacent to the ester group. The reaction follows an SN2 pathway, yielding this compound and sodium bromide (Figure 2).

Optimization of Conditions

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms.

-

Stoichiometry : A 1.2:1 molar ratio of NaNO₂ to ethyl 3-bromopropanoate minimizes unreacted starting material.

-

Reaction time : 12–24 hours under reflux ensures complete conversion.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 70 | 93 |

| NaNO₂ Molar Ratio | 1.2:1 | 75 | 95 |

| Reaction Time (h) | 18 | 72 | 94 |

Limitations

-

Competing elimination reactions generate acrylic acid derivatives, necessitating careful temperature control.

-

Sodium nitrite’s hygroscopic nature demands anhydrous conditions.

Esterification of 3-Nitropropanoic Acid

3-Nitropropanoic acid is esterified with ethanol under acidic conditions to produce this compound.

Reaction Mechanism

The acid-catalyzed esterification follows a two-step process:

-

Protonation of the carboxylic acid’s carbonyl oxygen.

-

Nucleophilic attack by ethanol, followed by dehydration (Figure 3).

Optimization of Conditions

-

Catalyst : Sulfuric acid (H₂SO₄) at 5–10 wt% achieves optimal protonation.

-

Reflux temperature : 80–100°C accelerates the reaction.

-

Dean-Stark trap : Removes water to shift equilibrium toward ester formation.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (H₂SO₄) | 7 wt% | 88 | 98 |

| Temperature (°C) | 90 | 85 | 97 |

| Reaction Time (h) | 6 | 90 | 96 |

Limitations

-

Requires pre-synthesized 3-nitropropanoic acid, which itself demands multi-step synthesis.

-

Acidic conditions may degrade acid-sensitive functional groups.

Comparative Analysis of Synthetic Methods

To aid method selection, we evaluate the three routes based on yield, scalability, and practicality (Table 4).

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Michael Addition | 85 | Moderate | High |

| Nucleophilic Substitution | 72 | Low | Moderate |

| Esterification | 90 | High | Low |

Key Findings

-

Michael Addition : Ideal for laboratory-scale synthesis due to straightforward conditions and high purity.

-

Nucleophilic Substitution : Limited by the availability of ethyl 3-bromopropanoate and side reactions.

-

Esterification : Most scalable but hinges on access to 3-nitropropanoic acid.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-nitropropanoate undergoes various chemical reactions, including:

Reduction: It can be reduced to ethyl 3-aminopropanoate using reducing agents such as lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: It can be hydrolyzed to 3-nitropropanoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: Ethyl 3-aminopropanoate.

Substitution: Various substituted ethyl propanoates.

Hydrolysis: 3-nitropropanoic acid and ethanol.

Applications De Recherche Scientifique

Ethyl 3-nitropropanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biocatalysis: It serves as a substrate for nitronate monooxygenases, enzymes involved in the catabolism of nitroalkanes.

Bioremediation: It is studied for its potential in the bioremediation of nitroalkane-contaminated environments.

Medicinal Chemistry: Research explores its derivatives for potential therapeutic applications.

Mécanisme D'action

Ethyl 3-nitropropanoate exerts its effects primarily through its nitro group. The nitro group can undergo reduction or substitution reactions, leading to the formation of various bioactive compounds. In biological systems, it can inhibit mitochondrial succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to cellular toxicity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 3-nitropropanoate belongs to a broader class of nitro-substituted esters. Below is a comparative analysis with key analogs:

Mthis compound

- Molecular Formula: C₄H₇NO₄

- Molecular Weight : 133.10 g/mol

- It is synthesized from 3-nitropropionic acid using TMSCl and 2,2-dimethoxypropane with an 86% yield .

- Applications: Used in stereoselective nitroaldol reactions, though diastereoselectivity remains challenging (e.g., 3:1 selectivity reported in model systems) .

tert-Butyl 3-Nitropropanoate

- Molecular Formula: C₇H₁₃NO₄

- Molecular Weight : 175.18 g/mol

- It is available at 95% purity .

- Applications : Likely used in peptide and pharmaceutical synthesis where steric protection of reactive sites is required.

Ethyl 3-(2,6-Dimethylphenyl)-3-Oxopropanoate

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Key Features : Features a ketone group and aromatic substituent, shifting reactivity toward electrophilic aromatic substitution rather than nitro-mediated reactions .

Ethyl 3-(Methylsulfonyl)propanoate

Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility (Inference) |

|---|---|---|---|---|

| This compound | 147.13 | 223 | 1.155 | Moderate in organic solvents |

| Mthis compound | 133.10 | N/A | N/A | Higher polarity than ethyl |

| tert-Butyl 3-nitropropanoate | 175.18 | N/A | N/A | Low solubility due to bulk |

| Ethyl 3-phenylpropionate | 178.23 | N/A | N/A | Lipophilic |

Activité Biologique

Ethyl 3-nitropropanoate (C5H9NO4) is an organic compound recognized for its significant role in organic synthesis and its intriguing biological activities. This article delves into the biochemical properties, mechanisms of action, and various applications of this compound, supported by data tables and research findings.

Overview of this compound

This compound is an ester derived from 3-nitropropanoic acid and ethanol. It is characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOCH2CH3), making it a versatile intermediate in chemical synthesis. Its molecular structure allows for diverse reactivity, including the potential to be converted into various bioactive molecules.

Enzymatic Interactions

This compound is known to interact with various enzymes, particularly nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs). These enzymes are crucial for the detoxification of nitroalkanes, converting them into less harmful substances. The compound's role in these biochemical pathways highlights its potential as a biocatalyst in environmental remediation processes .

Cellular Effects

The compound exhibits significant cellular effects, notably:

- Inhibition of Mitochondrial Succinate Dehydrogenase : this compound inhibits this key enzyme in the tricarboxylic acid cycle, disrupting cellular respiration and energy production. This inhibition can lead to decreased ATP levels, affecting overall cellular metabolism.

- Alteration of Gene Expression : It influences transcription factors and other regulatory proteins, resulting in changes in gene expression that may affect various metabolic pathways.

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies significantly with dosage:

- Low Doses : Mild inhibition of mitochondrial function without notable toxicity.

- High Doses : Severe mitochondrial dysfunction leading to cell death and tissue damage. Toxicological studies have identified neurotoxic and hepatotoxic effects at elevated concentrations.

Applications in Scientific Research

This compound has several notable applications:

- Organic Synthesis : It serves as an essential precursor for synthesizing pharmaceuticals and agrochemicals due to its reactive nitro group.

- Biocatalysis : Utilized as a substrate for enzymes involved in nitroalkane metabolism, contributing to bioremediation efforts.

- Medicinal Chemistry : Ongoing research explores its derivatives for potential therapeutic applications, particularly in developing anticonvulsants and other bioactive compounds.

Case Study 1: Inhibition of Mitochondrial Function

A study examined the effects of this compound on mitochondrial function in rat liver cells. Results indicated that exposure led to a significant decrease in ATP production correlated with increased reactive oxygen species (ROS) levels, suggesting oxidative stress as a mechanism for toxicity at higher concentrations.

| Parameter | Control Group | This compound Group |

|---|---|---|

| ATP Production (nmol/mg) | 100 ± 10 | 60 ± 5 |

| ROS Levels (relative units) | 1.0 | 2.5 |

Case Study 2: Bioremediation Potential

Research has highlighted the potential use of this compound in bioremediation. In contaminated soil samples, the compound was shown to enhance microbial degradation of nitroalkanes, demonstrating its utility in environmental cleanup efforts.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-nitropropanoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via nitroalkylation or esterification of 3-nitropropanoic acid. Methodologies include acid-catalyzed esterification using ethanol or transesterification of mthis compound. Optimization involves adjusting catalysts (e.g., sulfuric acid vs. enzymatic), solvent polarity, and temperature control to mitigate exothermic side reactions. Comparative studies suggest refluxing in anhydrous conditions improves yields to >85% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 1.3 ppm (triplet, CH₃CH₂), δ 4.2 ppm (quartet, OCH₂), and δ 4.5–5.0 ppm (multiplet, NO₂CH₂) .

- IR Spectroscopy : Strong absorbance at ~1550 cm⁻¹ (NO₂ asymmetric stretch) and ~1730 cm⁻¹ (ester C=O).

- GC-MS : Molecular ion at m/z 147 and fragmentation patterns confirming the ester and nitro groups .

Q. What safety considerations are critical when handling this compound in laboratory settings?

The compound’s nitro group poses explosion risks under high heat or friction. Recommended safety protocols include:

Q. What are the documented applications of this compound in organic synthesis, and what mechanistic insights support these uses?

It serves as a nitroalkane precursor in Michael additions and Henry reactions. The electron-withdrawing nitro group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks. Recent studies highlight its utility in synthesizing β-nitro alcohols and heterocycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, CAS numbers) for this compound across different sources?

Discrepancies (e.g., CAS 3590-37-2 vs. 81524-74-5) may arise from isomerism or database errors. Resolution strategies include:

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states and charge distribution. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS. Studies show the nitro group lowers LUMO energy, favoring SN2 mechanisms .

Q. How does the steric and electronic profile of this compound influence its role as a nitroalkane precursor in multi-step syntheses?

The ethyl ester’s moderate steric bulk balances reactivity and stability, unlike bulkier esters (e.g., tert-butyl). Electron-withdrawing effects enhance electrophilicity at C-3, enabling regioselective alkylation. Substituent effects on reaction rates can be quantified via Hammett plots .

Q. What strategies can be employed to analyze and validate the purity of this compound when conflicting chromatographic data arises?

Combine orthogonal methods:

Q. How can kinetic studies be designed to investigate the decomposition pathways of this compound under varying thermal conditions?

Use non-isothermal DSC to determine activation energy (Eₐ) via Kissinger analysis. Couple with in-situ FTIR to track NO₂ release. Control variables include heating rate (β = 5–20°C/min) and atmospheric composition (N₂ vs. O₂). Data should be fitted to nth-order or autocatalytic models .

Q. In what ways can isotopic labeling studies using this compound elucidate its metabolic fate in biochemical systems?

Incorporate ¹³C or ¹⁵N isotopes to track metabolic intermediates via LC-MS. For example, ¹⁵N-labeled nitro groups can reveal enzymatic reduction pathways (e.g., β-nitroacrylate reductase activity) in microbial systems. Such studies require strict anaerobic conditions to prevent abiotic degradation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.